2-Indanone oxime chemical properties and structure
2-Indanone oxime chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 2-indanone oxime, a key intermediate in various chemical syntheses.
Chemical Structure and Identification
2-Indanone oxime is a ketoxime derived from 2-indanone. Its structure consists of a five-membered ring fused to a benzene ring, with an oxime functional group at the second position of the indane core.
IUPAC Name: N-(1,3-dihydroinden-2-ylidene)hydroxylamine[1]
Synonyms: 2-Indanone, oxime; 1,3-Dihydro-2H-inden-2-one oxime; 2-(hydroxyimino)indane[1]
Molecular Structure:
Caption: Chemical structure of 2-Indanone Oxime.
Physicochemical Properties
A summary of the key physicochemical properties of 2-indanone oxime is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [1][2][3][4] |
| Molecular Weight | 147.17 g/mol | [1][2][3] |
| Appearance | Crystalline solid | |
| Melting Point | 152-154 °C | [2][3][5] |
| CAS Number | 3349-63-1 | [1][2][3][5] |
| EC Number | 222-105-2 | [2][3] |
| PubChem CID | 76875 | [1] |
| InChI Key | UJLFLOAXKVGYIA-UHFFFAOYSA-N | [2][3] |
| SMILES | C1C(=NO)CC2=CC=CC=C21 | [2][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-indanone oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: Spectra are available in public databases such as SpectraBase.[1][6] The spectrum shows characteristic peaks for the aromatic carbons, the methylene carbons of the indane ring, and the carbon of the oxime group.
Infrared (IR) Spectroscopy
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ATR-IR: The ATR-IR spectrum of 2-indanone oxime is available from suppliers like Sigma-Aldrich.[1] Key characteristic bands include those for the O-H stretch of the oxime, the C=N stretch, and the aromatic C-H stretches.
Experimental Protocols
Synthesis of 2-Indanone Oxime
A general and efficient method for the synthesis of oximes involves the reaction of a ketone with hydroxylamine hydrochloride in the presence of a base.[7][8][9]
General Experimental Protocol for Oximation:
-
Reactants: 2-Indanone, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate[7] or pyridine[8]).
-
Solvent: Typically a protic solvent like ethanol or methanol.[9]
-
Procedure: a. Dissolve 2-indanone in the chosen solvent. b. Add hydroxylamine hydrochloride and the base to the solution. c. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[8] d. Reaction progress can be monitored by Thin Layer Chromatography (TLC). e. Upon completion, the product is isolated by filtration or extraction. f. The crude product can be purified by recrystallization.
Caption: General workflow for the synthesis of 2-indanone oxime.
Chemical Reactivity and Applications
2-Indanone oxime serves as a valuable intermediate in organic synthesis. A key application is its reduction to 2-aminoindane, a precursor for various biologically active molecules.[3][5][10]
Caption: Reactivity and synthetic utility of 2-indanone oxime.
The reduction of 2-indanone oxime can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).[11] This transformation is a critical step in the synthesis of various pharmaceutical agents. Indanone derivatives, in general, have shown a wide range of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[12][13]
Safety Information
-
Storage: 2-Indanone oxime is a combustible solid and should be stored accordingly.[2][3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including eye shields, gloves, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[2][3]
This guide provides a foundational understanding of 2-indanone oxime for researchers and professionals in the field of drug development and chemical synthesis. For more detailed information, direct consultation of the cited references is recommended.
References
- 1. 2-Indanone oxime | C9H9NO | CID 76875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-茚酮肟 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Indanone oxime 96 3349-63-1 [sigmaaldrich.com]
- 4. PubChemLite - 2-indanone oxime (C9H9NO) [pubchemlite.lcsb.uni.lu]
- 5. 2-Indanone oxime CAS#: 3349-63-1 [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Indanone oxime | 3349-63-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
